molecular formula C40H66 B1231327 Lycopersene CAS No. 502-62-5

Lycopersene

Cat. No. B1231327
CAS RN: 502-62-5
M. Wt: 547 g/mol
InChI Key: BGVXBZXEFXMRGJ-DPOFWPLISA-N
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Description

Lycopersene is a carotenoid found in Corynebacterium, Lemna minor, and Zea mays . It is a stable and safe triterpenoid . It has been utilized for its antioxidant, antimutagenic, antiproliferative, cytotoxicity, antibacterial, and pesticide effects .


Synthesis Analysis

Lycopersene is synthesized by a tomato enzyme system . It is an intermediate in carotene biosynthesis . The enzymatic synthesis of lycopersene and prelycopersene pyrophosphate from geranylgeranyl pyrophosphate has been reported .


Molecular Structure Analysis

Lycopersene has the molecular formula C40H66 . Its average mass is 546.952 Da and its monoisotopic mass is 546.516479 Da .


Chemical Reactions Analysis

Lycopersene is synthesized from [4,&X,12, present preliminary report of these studies shows that lyco- persene is indeed an intermediate in carotene biosynthesis . It is converted to phytoene and lycopene in good yield .


Physical And Chemical Properties Analysis

Lycopersene has the chemical formula of C40H66 . Its average mass is 546.952 Da and its monoisotopic mass is 546.516479 Da .

Scientific Research Applications

Lycopersene in Natural Sources and Extraction Techniques

Lycopersene, a stable triterpenoid, has been extensively studied for its various applications. It is primarily used as an antioxidant, antimutagenic, antiproliferative, and antibacterial agent, and also finds use as a pesticide. The extraction and purification of Lycopersene from natural sources are crucial for research and applications in food, cosmetics, and pharmaceuticals. Various methods like Soxhlet extraction, Maceration, Rotary evaporator, Solid‐phase microextraction, steam distillation, and Chromatography have been employed for this purpose (Arumugam et al., 2022).

Lycopersene in Carotenoid Biosynthesis

Lycopersene's role in carotenoid biosynthesis has been a subject of research. Studies suggest that lycopersene might not be the first tetraterpene formed in this biosynthesis, contrary to earlier beliefs. Instead, compounds like phytoene are considered more likely precursors in carotenoid biosynthesis (Davies, Jones, & Goodwin, 1963).

Lycopene: A Valued Carotenoid

Lycopersene, as lycopene, a carotenoid found in tomatoes and red fruits, has been the focus of intense research. It serves as a natural colorant and a potent antioxidant. Lycopene has been identified for its emerging applications as a nutritional supplement and active ingredient in cosmetics, thanks to its strong antioxidant properties (Ciriminna et al., 2016).

Lycopene's Health Applications

Lycopene exhibits several health benefits, including protection against oxidative damage and chronic diseases such as cancer and cardiovascular diseases. It's known for its capacity to protect lipids, proteins, and DNA from oxidation damage. Moreover, lycopene's potential role in inhibiting cancer cell proliferation and its preventive effects against various diseases, including Alzheimer’s and cardiovascular disorders, are well documented in recent studies (Marzocco, Singla, & Capasso, 2021); (Mozoș et al., 2018); (Imran et al., 2020); (Holzapfel et al., 2013).

Lycopene in Disease Prevention and Therapy

Studies indicate that lycopene is effective in preventing and treating disorders, particularly prostate cancer. Its mechanism of action includes inhibiting proliferation, inducing apoptosis, and decreasing metastatic capacity in cancer cells. However, clinical evidence supporting its use in prevention or treatment is still evolving and requires further research (Holzapfel et al., 2013).

Novel Lycopene Applications

Emerging studies focus on novel encapsulation techniques for lycopene to enhance its bioavailability and effectiveness in cancer treatment. These innovative approaches include niosome encapsulation, which preserves lycopene's activity and improves its pharmaceutical performance (Sharma et al., 2016).

Mechanism of Action

While specific mechanisms of action for Lycopersene are not detailed in the search results, it is known to have antioxidant, antimutagenic, antiproliferative, cytotoxicity, antibacterial, and pesticide effects .

properties

IUPAC Name

(6E,10E,14E,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H66/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h19-22,27-30H,11-18,23-26,31-32H2,1-10H3/b35-21+,36-22+,37-27+,38-28+,39-29+,40-30+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVXBZXEFXMRGJ-DPOFWPLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C=C(/CC/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)\C)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H66
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318251
Record name Lycopersene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lycopersene

CAS RN

502-62-5
Record name Lycopersene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lycopersene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lycopersene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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